molecular formula C10H7ClFN3OS B5127023 2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5127023
M. Wt: 271.70 g/mol
InChI Key: JEWHQYZAAXRFPD-UHFFFAOYSA-N
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Description

“2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound. It is also known as Saflufenacil . Saflufenacil is a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)N(C)S(=O)(=O)NC(=O)c1cc(N2C(=O)C=C(N(C)C2=O)C(F)(F)F)c(F)cc1Cl . The InChI representation is 1S/C17H17ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-8H,1-4H3,(H,23,28) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 500.85 . It is suitable for techniques such as HPLC and gas chromatography . For more specific properties such as melting point, boiling point, and solubility, further experimental data would be required.

Scientific Research Applications

Biological Potential of Indole Derivatives

The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially have similar applications.

Antiviral Activity

Indole derivatives have been reported to have antiviral activity . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially be used in antiviral research.

Biological Activities of 1,3,4-Thiadiazole Moiety

The compound contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially have similar applications.

Hepatitis C Virus Inhibition

Certain indole derivatives have been reported to inhibit the hepatitis C virus NS5B polymerase . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially be used in research related to hepatitis C treatment.

Antiproliferative Ability

1,3,4-Thiadiazole derivatives have been evaluated for their antiproliferative ability against HEPG2, HELA, SW1116, and BGC823 . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially be used in cancer research.

Synthesis of Drugs

Benzylamide sulfonamide compounds, which include “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide”, are important intermediates in the synthesis of many drugs . This suggests that “2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially be used in the development of new pharmaceuticals.

properties

IUPAC Name

2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWHQYZAAXRFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

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